[1-(Thiophen-2-yl)cyclohexyl]methanamine
Overview
Description
[1-(Thiophen-2-yl)cyclohexyl]methanamine: is an organic compound that features a thiophene ring attached to a cyclohexyl group, which is further connected to a methanamine group
Mechanism of Action
Target of Action
The primary target of [1-(Thiophen-2-yl)cyclohexyl]methanamine is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
It is known to interact with its target, leukotriene a-4 hydrolase . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially affecting the production of leukotrienes .
Biochemical Pathways
Given its target, it is likely to impact the leukotriene synthesis pathway . The downstream effects of this could include alterations in inflammatory responses, as leukotrienes are known to play a role in these processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
Given its target, it is plausible that the compound could influence inflammatory responses by modulating the activity of leukotriene a-4 hydrolase and thereby altering leukotriene production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Biochemical Analysis
Biochemical Properties
[1-(Thiophen-2-yl)cyclohexyl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various substrates . The interaction with CYP2A6 suggests that this compound may influence the metabolic pathways of other compounds processed by this enzyme. Additionally, it has been noted to interact with lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix . These interactions highlight the compound’s potential to modulate biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of other substrates, potentially affecting cellular energy production and detoxification processes . Furthermore, its interaction with lysyl oxidase can impact the structural integrity of the extracellular matrix, influencing cell adhesion, migration, and proliferation . These cellular effects underscore the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The compound binds to the active site of cytochrome P450 enzymes, inhibiting or altering their activity . This binding can lead to changes in the metabolism of other compounds, affecting their bioavailability and activity. Additionally, this compound interacts with lysyl oxidase, potentially inhibiting its activity and thereby affecting the cross-linking of collagen and elastin
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, this compound can induce toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2A6, which catalyzes its hydroxylation and deamination . These metabolic reactions lead to the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular functions and biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thiophen-2-yl)cyclohexyl]methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Corrosion Inhibitors: The compound is used in formulations to prevent corrosion in industrial equipment.
Organic Electronics: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
- [1-(Thiophen-2-yl)cyclopentyl]methanamine
- [1-(Thiophen-2-yl)phenyl]methanamine
- [1-(Thiophen-2-yl)butyl]methanamine
Uniqueness:
- Structural Features: The presence of a cyclohexyl ring distinguishes [1-(Thiophen-2-yl)cyclohexyl]methanamine from its analogs, potentially leading to different steric and electronic properties.
- Reactivity: The compound’s unique structure may result in distinct reactivity patterns, making it suitable for specific applications in catalysis and drug development.
Properties
IUPAC Name |
(1-thiophen-2-ylcyclohexyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h4-5,8H,1-3,6-7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGCILLMAUJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586183 | |
Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767627-74-7 | |
Record name | 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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